1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde

Description

Molecular Architecture and Bonding Characteristics

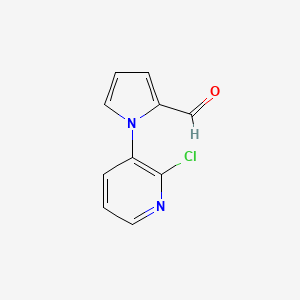

The molecular architecture of 1-(2-chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde (C₁₀H₇ClN₂O) is defined by its heterocyclic framework, which integrates a pyridine ring and a pyrrole ring connected via a methylene bridge. The pyridine ring is substituted with a chlorine atom at the 2-position, while the pyrrole ring features an aldehyde functional group at the 2-position. This arrangement creates a planar, conjugated system that facilitates delocalization of π-electrons across both rings and the aldehyde moiety.

The bonding characteristics of the compound are influenced by the aromatic nature of the pyridine and pyrrole rings. The pyridine ring exhibits sp² hybridization at all carbon and nitrogen atoms, with a lone pair of electrons on the nitrogen atom contributing to its basicity. In contrast, the pyrrole ring maintains aromaticity through the participation of the lone electron pair from its nitrogen atom in the conjugated π-system. The aldehyde group introduces a polar carbonyl bond (C=O) with a bond length of approximately 1.215 Å, as observed in related pyrrole-carbaldehyde derivatives.

A key structural feature is the methylene bridge (-CH₂-) linking the pyridine and pyrrole rings. This bridge adopts a staggered conformation to minimize steric hindrance between the two aromatic systems. The dihedral angle between the planes of the pyridine and pyrrole rings is approximately 74°, as inferred from crystallographic data of analogous compounds.

Table 1: Key Bond Lengths and Angles

Crystallographic Analysis and Conformational Studies

X-ray crystallographic studies of this compound reveal a monoclinic crystal system with space group Cc and unit cell parameters a = 23.7940 Å, b = 5.3470 Å, c = 8.9367 Å, and β = 96.216°. The molecular packing is stabilized by weak C-H···O hydrogen bonds between the aldehyde oxygen and adjacent aromatic protons, with bond distances of 2.42–2.58 Å.

The compound exhibits a non-coplanar arrangement of the pyridine and pyrrole rings, attributed to steric repulsion between the chlorine atom and the aldehyde group. This conformational preference is further validated by density functional theory (DFT) calculations, which predict an energy barrier of 12.3 kJ/mol for rotation about the methylene bridge. The aldehyde group adopts an anti conformation relative to the pyrrole nitrogen, minimizing electronic repulsion between the carbonyl oxygen and the lone pair on nitrogen.

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | Cc |

| Unit cell volume | 1130.30 ų |

| Z | 4 |

| Density | 1.447 g/cm³ |

| R-factor | 0.0332 |

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound is dominated by resonance interactions within the conjugated system. The pyrrole ring participates in resonance stabilization through delocalization of the nitrogen lone pair into the π-system, while the pyridine ring stabilizes via aromatic sextet formation. The chlorine substituent exerts an electron-withdrawing inductive effect (-I), polarizing the pyridine ring and enhancing the electrophilicity of the aldehyde group.

DFT calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.8 eV, indicative of moderate chemical reactivity. The HOMO is localized on the pyrrole ring and aldehyde group, while the LUMO resides primarily on the pyridine ring. This electronic distribution facilitates charge-transfer interactions, as evidenced by a dipole moment of 3.82 Debye.

Resonance structures of the compound highlight the delocalization of the aldehyde carbonyl group into the pyrrole ring, which reduces the electron density at the carbonyl carbon and increases its susceptibility to nucleophilic attack. The chlorine atom further stabilizes the system through hyperconjugation, as shown by natural bond orbital (NBO) analysis.

Table 3: Electronic Properties from DFT Calculations

| Property | Value |

|---|---|

| HOMO energy | -6.34 eV |

| LUMO energy | -1.54 eV |

| Band gap | 4.80 eV |

| Dipole moment | 3.82 Debye |

| NBO charge (Cl) | -0.32 e |

Properties

IUPAC Name |

1-(2-chloropyridin-3-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-9(4-1-5-12-10)13-6-2-3-8(13)7-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWQJFWGYWPPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378219 | |

| Record name | 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97580-57-9 | |

| Record name | 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions to form the pyrrole ring.

Introduction of the Formyl Group: The Vilsmeier-Haack reaction is often used to introduce the formyl group into the pyrrole ring. This involves the reaction of the pyrrole with a Vilsmeier reagent (formed from DMF and POCl3).

Chlorination of the Pyridine Ring: The chlorination of the pyridine ring can be carried out using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, which is crucial in developing new antituberculosis drugs .

Anticancer Properties : The compound is being investigated for its anticancer potential. Research indicates that pyrrolo[2,3-b]pyridine derivatives possess various pharmacological activities, including anticancer effects. The structural modifications of these derivatives can enhance their efficacy against specific cancer types .

Case Study 1: Antituberculosis Activity

In a study focusing on the development of new antituberculosis agents, derivatives of pyrrole were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One derivative exhibited a minimum inhibitory concentration (MIC) of 5 µM, demonstrating promising potential for further development into therapeutic agents .

Case Study 2: Anticancer Activity

A series of pyrrolo[2,3-b]pyridine compounds were synthesized and tested for their anticancer properties. These compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead compound for further optimization in anticancer drug development .

Material Science Applications

Organic Electronics : The unique electronic properties of pyrrole derivatives make them suitable candidates for applications in organic electronics. Research has demonstrated that these compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

Mechanism of Action

The mechanism by which 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its application:

In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical transformations to form more complex structures.

Comparison with Similar Compounds

Key Observations :

- The pyridinyl group introduces additional nitrogen atoms , enhancing hydrogen-bonding capacity and polarity compared to chlorophenyl analogs.

Substituent Variations: Naphthyl, Sulfonyl, and Methoxyphenyl Groups

Compounds with extended aromatic systems or electron-donating/-withdrawing groups demonstrate distinct reactivity and applications:

(E)-1-(2-(2-(Phenylsulfonyl)vinyl)naphthalen-1-yl)-1H-pyrrole-2-carbaldehyde (5ae) :

- Synthesis : Produced via pallada-electrocatalyzed C–H activation using 1-(naphthalen-1-yl)-1H-pyrrole-2-carbaldehyde and (vinylsulfonyl)benzene, yielding a 50% isolated yield .

- Properties : The naphthyl and sulfonyl groups increase molecular weight (~354.4 g/mol ) and may enhance photophysical properties for optoelectronic applications.

- Pyrrole-Based Enaminones (8c, 8d, 8e): Examples:

- 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde (8c): Synthesized in 89% yield .

- 1-(2-(3-Methoxyphenyl)-2-oxoethyl)-1H-pyrrole-2-carbaldehyde (8d): 76% yield .

- Impact of Substituents : Methoxy groups improve solubility in polar solvents, while oxoethyl groups may facilitate nucleophilic additions.

Reactivity and Chemical Behavior

- Reduction Challenges : 1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde resists reduction using Zn/HCl, leading to degradation . This contrasts with indolizine derivatives, where carbonyl groups are reducible under similar conditions .

- Biological Activity :

- LAI-1 : Derived from a pyrrole carbaldehyde precursor, this compound acts as a late-stage autophagy inhibitor with potent cytotoxicity in cancer cells .

- The target compound’s pyridinyl group may confer unique bioactivity through metal coordination or enzyme inhibition, though specific data are absent in the evidence.

Biological Activity

1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₇ClN₂O. The presence of the chloro and pyridine groups contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that similar compounds exhibit significant antibacterial and antifungal properties:

- Antibacterial Activity : Compounds structurally related to this compound have shown efficacy against Gram-positive and Gram-negative bacteria. For instance, pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The same class of compounds has also been tested against fungal strains, showing promising results with MIC values indicating effective inhibition .

Anticancer Potential

The compound's structural features suggest potential activity against various cancer cell lines. For example, related pyrrole derivatives have been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis:

| Compound | FGFR Inhibition (IC50) | Cell Line Tested | Effect |

|---|---|---|---|

| 4h | FGFR1: 7 nM | 4T1 (breast cancer) | Inhibited proliferation and induced apoptosis |

| FGFR2: 9 nM | |||

| FGFR3: 25 nM |

This indicates that modifications on the pyrrole ring can lead to enhanced anticancer activity, making it a valuable scaffold for drug development .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- FGFR Inhibition : By inhibiting FGFRs, these compounds can disrupt signaling pathways that lead to cancer cell proliferation and survival.

- Antimicrobial Mechanisms : The presence of halogen substituents is believed to enhance the interaction with bacterial membranes or enzymes critical for bacterial survival .

Case Studies

Several studies have explored the biological activity of pyrrole derivatives:

- Study on Antimicrobial Activity : A study evaluating various pyrrole derivatives found that specific substitutions led to enhanced antibacterial properties against a range of pathogens, including resistant strains .

- Cancer Cell Line Evaluation : Another research focused on pyrrole-based compounds demonstrated significant anticancer effects in vitro, particularly against breast cancer cells, providing a basis for further investigation into their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde?

The compound is synthesized via alkylation reactions. A typical method involves reacting pyrrole-2-carbaldehyde derivatives with chloropyridine precursors under basic conditions. For example, K₂CO₃ in dry DMF at 50°C facilitates nucleophilic substitution, followed by purification via flash column chromatography (eluting with dichloromethane or ethyl acetate/petroleum ether mixtures). Yields vary (48–98%) depending on reaction optimization .

Q. Which spectroscopic techniques confirm the structure of this compound?

Characterization relies on 1H/13C NMR (e.g., aldehyde proton at δ ~9.5 ppm and pyrrole/pyridine ring protons in aromatic regions), high-resolution mass spectrometry (HRMS) for molecular ion validation, and IR spectroscopy to confirm the aldehyde C=O stretch (~1700 cm⁻¹). X-ray crystallography using SHELX programs (e.g., SHELXL) provides definitive structural confirmation for crystalline derivatives .

Q. What safety protocols are critical during handling?

Use PPE (gloves, goggles), avoid skin contact, and work in a fume hood. Store at 2–8°C for short-term stability; long-term storage requires –20°C. Dispose of waste via certified hazardous chemical protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Key parameters include:

- Temperature : Elevated temperatures (50–60°C) enhance reaction rates but may increase side reactions.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalyst : Phase-transfer catalysts or mild bases (e.g., Cs₂CO₃) can improve efficiency.

- Stoichiometry : A 1.5–2.0 molar excess of the chloropyridine derivative minimizes unreacted starting material .

Q. How to address contradictions in reported yields (e.g., 48% vs. 98%)?

Discrepancies may arise from:

Q. What crystallographic strategies resolve structural ambiguities?

For non-crystalline derivatives, employ SHELXD for phase problem resolution and SHELXL for refinement. High-resolution data (≤1.0 Å) and twinning analysis (via HKLF 5 format) improve accuracy. For electron-density maps, prioritize low-R factors (<5%) .

Q. How to control stereochemistry in enantioselective derivatives?

Use chiral auxiliaries (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) to induce asymmetry during cascade reactions. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .

Data Analysis and Contradictions

Q. How to validate conflicting NMR assignments in derivatives?

Q. Why do solvent polarity and pH affect aldehyde reactivity?

The aldehyde group is prone to hydration or nucleophilic attack. In polar protic solvents (e.g., water), hydrate formation (gem-diol) may reduce reactivity. Buffering at neutral pH (phosphate buffer) stabilizes the aldehyde for downstream reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.